Rottlerin
Overview
Description
Rottlerin, also known as Mallotoxin, is a natural product of the Kamala tree . It is a principal phloroglucinol constituent of Kamala and can be extracted, purified, and concentrated from the powder . It has been used for centuries in traditional Indian medicine . It has shown promising multifaceted pharmacological actions against cancer .
Synthesis Analysis
Rottlerin and its analogue rottlerone have interesting biological activities. An efficient synthetic route for these compounds has been developed using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Molecular Structure Analysis
Rottlerin is a chromenochalcone occurring naturally in Mallotus philippensis. It has a pseudodimeric structure, as two phloroacetophenone derived aryl cores are linked by a methylene bridge .Chemical Reactions Analysis
Rottlerin and its analogue rottlerone have been synthesized using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Physical And Chemical Properties Analysis
Rottlerin is soluble in ethyl acetate, ether, chloroform, benzene, toluene, and insoluble in water . It forms crystals as pale brown plates or needles .Scientific Research Applications
Protein Kinase Inhibition and Cellular Effects
Rottlerin is recognized for its ability to inhibit protein kinases, with a notable specificity towards Protein Kinase C delta (PKCδ). Studies have shown that Rottlerin can differentiate between PKC isoenzymes, exhibiting inhibitory effects through competition with ATP. This specificity suggests potential applications in designing inhibitors for distinct PKC isoenzymes or other kinases like CaM-kinase III, providing a basis for developing novel therapeutic agents (Gschwendt et al., 1994).
Implications in Apoptosis and Autophagy
Rottlerin has been shown to induce apoptosis and autophagy in various cancer cell lines, including hematopoietic and fibrosarcoma cells, through mechanisms that involve mitochondrial membrane depolarization and activation of caspases' cascade. This effect is independent of PKCδ, indicating Rottlerin's multifaceted role in regulating cell death pathways. Such findings open avenues for Rottlerin's use in cancer research, particularly in understanding and targeting apoptosis and autophagy in cancer cells (Liao et al., 2005; Song et al., 2008).
Antioxidant and Anti-inflammatory Properties
Rottlerin exhibits significant antioxidant and anti-inflammatory properties, inhibiting NFκB activation and reducing ROS formation in various cell types. These properties suggest Rottlerin's potential utility in conditions characterized by oxidative stress and inflammation, such as psoriasis, where Rottlerin's multifaceted actions could provide a new therapeutic approach (Maioli et al., 2010; Maioli et al., 2010).
Immunomodulatory Effects
The immunomodulatory effects of Rottlerin have been demonstrated through its ability to inhibit responses in human T cells, including proliferation and cytokine production. This positions Rottlerin as a potential agent for developing novel therapies for immune disorders, where modulation of T cell activity is desired (Springael et al., 2007).
Impact on Endocytosis
Rottlerin has been identified as an efficient inhibitor of fluid-phase endocytosis in dendritic cells, without affecting receptor-mediated endocytosis. This selective inhibition provides a valuable tool for studying fluid-phase endocytosis and its functional importance, potentially leading to insights into immune function and dendritic cell behavior (Sarkar et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231502 | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rottlerin | |
CAS RN |
82-08-6 | |
Record name | Rottlerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rottlerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTTLERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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